GPR40 Agonism: 4-Substituted Scaffold Enables Sub-Nanomolar Potency vs. >10 μM for the 3-Isomer
The 4-substituted indole propanoic acid scaffold enables exceptionally high potency as a GPR40 agonist, a key target for amplifying glucose-stimulated insulin secretion in type 2 diabetes. A 4-substituted indole propanoic acid derivative demonstrated an EC50 of 2.80 nM in a calcium flux assay using human GPR40-overexpressing HEK293 cells [1]. In stark contrast, an unsubstituted indole-3-propionic acid (IPA) derivative showed negligible agonist activity at human GPR40, with an EC50 >10,000 nM (>10 μM) in a similar cellular calcium flux assay [2]. This represents a potency difference of over 3,500-fold.
| Evidence Dimension | GPR40 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 2.80 nM |
| Comparator Or Baseline | Indole-3-propionic acid (IPA) derivative: EC50 >10,000 nM |
| Quantified Difference | Potency increase of >3,500-fold for the 4-substituted scaffold relative to the 3-substituted baseline. |
| Conditions | Target: Human GPR40. Assay: Intracellular calcium flux in HEK293 cells. |
Why This Matters
This quantitative difference demonstrates that the 4-substituted scaffold is essential for achieving nanomolar GPR40 agonism; the 3-substituted IPA scaffold is functionally inactive at this target, making the 4-isomer the mandatory starting point for GPR40-focused drug discovery.
- [1] BindingDB. BDBM50563850 / CHEMBL4795763. Affinity Data: EC50 = 2.80 nM for human GPR40 agonist activity. View Source
- [2] BindingDB. PrimarySearch_ki. Affinity Data: EC50 >1.00E+4 nM for human GPR40 agonist activity. View Source
